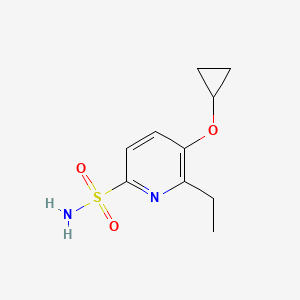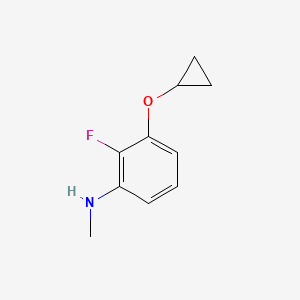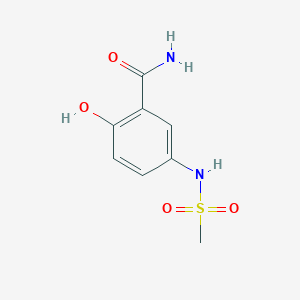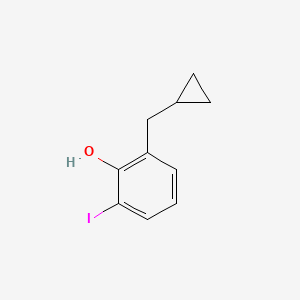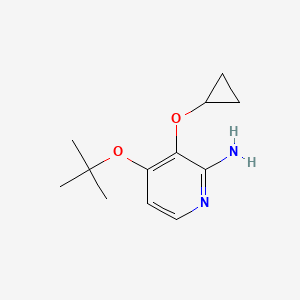
4-Tert-butoxy-3-cyclopropoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring tert-butoxy and cyclopropoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxy group can be introduced via tert-butylation reactions, while the cyclopropoxy group can be added through cyclopropanation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxy-3-pyridinamine: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-3-pyridinamine: Similar in structure but lacks the tert-butoxy group.
Uniqueness: 4-Tert-butoxy-3-cyclopropoxypyridin-2-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
WZRDTGBNFGNBKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=NC=C1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



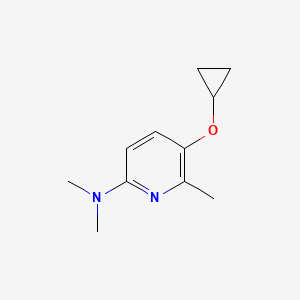
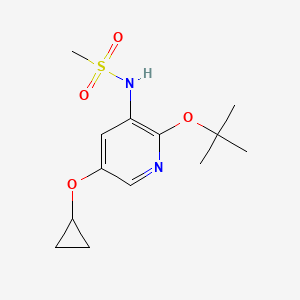
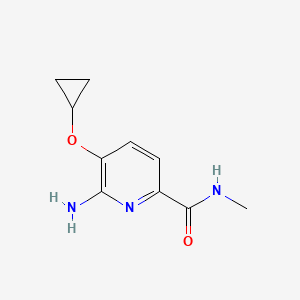
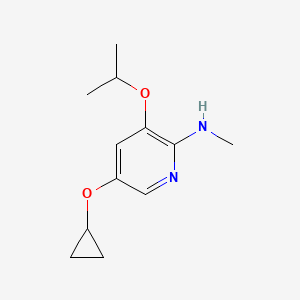

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
